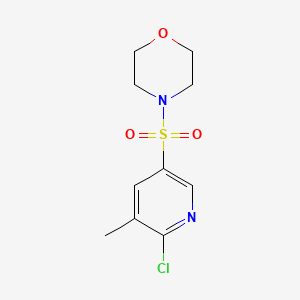
4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine is a chemical compound with a molecular weight of 276.74 g/mol . It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications . The compound is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to a chlorinated pyridine moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine typically involves the reaction of 6-chloro-5-methylpyridine with morpholine in the presence of a sulfonylating agent . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product . Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways . The compound’s sulfonyl group can form strong interactions with biological macromolecules, such as proteins and enzymes, leading to modulation of their activity . Additionally, the chlorinated pyridine moiety can participate in various binding interactions, enhancing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C10H13ClN2O3S |
|---|---|
Peso molecular |
276.74 g/mol |
Nombre IUPAC |
4-(6-chloro-5-methylpyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C10H13ClN2O3S/c1-8-6-9(7-12-10(8)11)17(14,15)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3 |
Clave InChI |
ZMWQXVHXIDVOEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


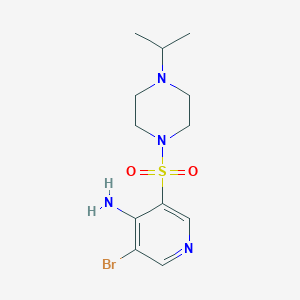
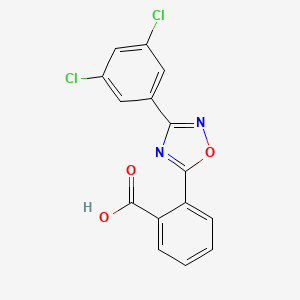
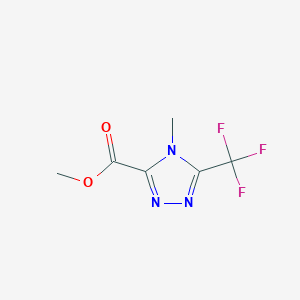




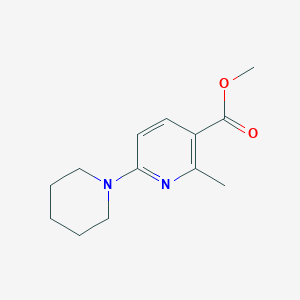

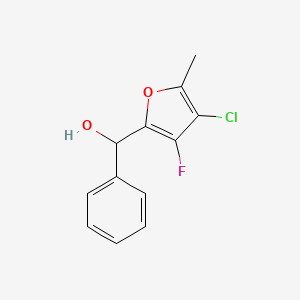
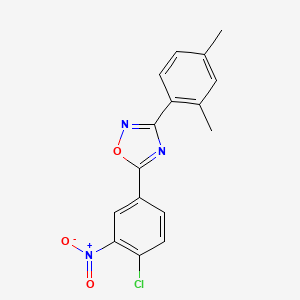
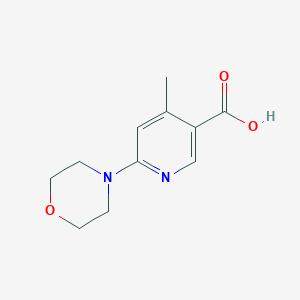

![2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid](/img/structure/B11801349.png)
